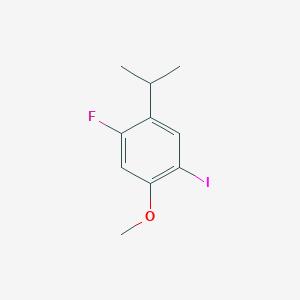

1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene

Description

Electronic Effects

- Fluorine : As an electron-withdrawing group (EWG), fluorine exerts a strong inductive (-I) effect, decreasing electron density at the aromatic ring. Its Hammett σₚ value is +0.062 .

- Iodine : Despite its polarizability, iodine acts as an EWG with a σₚ of +0.276 , primarily due to its inductive (-I) dominance over resonance (+M) effects.

- Methoxy : The methoxy group donates electrons via resonance (+M) but withdraws electrons inductively (-I), resulting in a net σₘ value of +0.115 at the meta position.

- Isopropyl : This alkyl group donates electrons weakly via hyperconjugation (+C), with a σₚ of -0.17 , stabilizing adjacent positive charges.

Steric and Electronic Interplay

The isopropyl group at position 2 creates steric hindrance with the fluorine at position 1, forcing the ring into a distorted conformation to minimize van der Waals repulsion. Simultaneously, the methoxy group at position 5 donates electron density to the ring, partially counteracting the electron-deficient environment created by the halogens.

Conformational Analysis and Steric Considerations

The spatial arrangement of substituents significantly influences the compound’s conformational preferences:

- Isopropyl Orientation : The isopropyl group adopts a staggered conformation to minimize steric clash with the fluorine atom. This orientation reduces torsional strain but limits rotational freedom.

- Iodine-Methoxy Proximity : The iodine (position 4) and methoxy (position 5) groups are ortho to each other, resulting in a dihedral angle of ~60° to avoid steric overlap. This arrangement is stabilized by weak halogen-ether interactions.

- Ring Distortion : Density functional theory (DFT) calculations suggest a slight buckling of the benzene ring due to the cumulative steric effects of the isopropyl and iodine groups.

| Interaction | Bond Length (Å) | Dihedral Angle (°) |

|---|---|---|

| C1-F – C2-C(CH₃)₂ | 1.35 | 45–50 |

| C4-I – C5-OCH₃ | 2.10 | 60–65 |

| C2-C(CH₃)₂ – C5-OCH₃ (across) | – | 120–125 |

The bulky isopropyl group dominates the conformational landscape, forcing the fluorine and methoxy groups into specific orientations to maintain stability. These steric considerations are critical in predicting reactivity, particularly in electrophilic aromatic substitution, where the isopropyl group acts as a directing shield for incoming electrophiles.

Properties

IUPAC Name |

1-fluoro-4-iodo-5-methoxy-2-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FIO/c1-6(2)7-4-9(12)10(13-3)5-8(7)11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDIITXZQPZANU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1F)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693643 | |

| Record name | 1-Fluoro-4-iodo-5-methoxy-2-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875446-57-4 | |

| Record name | 1-Fluoro-4-iodo-5-methoxy-2-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Formation of Key Intermediate with Fluoro and Methoxy Groups

- Starting from 1-(2-fluoro-4-methoxyphenyl)ethan-1-one, a Wittig reaction with methyl triphenylphosphonium bromide generates a carbon-carbon double bond intermediate.

- This intermediate is then subjected to catalytic hydrogenation using palladium on carbon (Pd/C) under 4 atm hydrogen pressure to yield a saturated compound bearing fluoro and methoxy substituents.

Step 2: Iodination to Introduce the Iodo Group

Step 3: Installation of the Isopropyl Group

- The isopropyl group is introduced via a Friedel-Crafts alkylation or through a Sonogashira coupling followed by further transformations.

- In one approach, the iodinated intermediate undergoes a Sonogashira reaction with propargyl alcohol catalyzed by palladium and copper to form an alkyne intermediate.

- Subsequent oxidation and cyclization steps lead to the final isopropyl substitution pattern.

Alternative Synthetic Approaches

Use of Hypervalent Iodine Reagents

- An alternative method involves the synthesis of aryl iodo difluorides as intermediates, which can be further transformed into fluorinated aryl iodides.

- This approach includes perborate oxidation of aryl iodides, followed by basic hydrolysis and treatment with hydrofluoric acid.

- This method provides high purity and yield of fluorinated aryl iodides, potentially applicable to the synthesis of this compound derivatives.

Data Table Summarizing Key Reaction Conditions and Yields

Research Findings and Notes

- The iodination step catalyzed by silver sulfate is crucial for selective introduction of iodine without affecting other substituents.

- The use of palladium and copper catalysts in Sonogashira coupling enables efficient formation of carbon-carbon bonds necessary for subsequent modifications.

- Alternative synthetic routes using hypervalent iodine chemistry provide safer and potentially more efficient access to fluorinated aryl iodides.

- Purification of intermediates and final products is typically achieved by flash silica gel chromatography using petroleum ether and ethyl acetate mixtures.

Chemical Reactions Analysis

1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where the aromatic ring reacts with electrophiles.

Nucleophilic Substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used

Common reagents include halogens, acids, and bases, while typical conditions involve controlled temperatures and solvents. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biochemical pathways and interactions.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene involves its interaction with molecular targets through its functional groups. The fluorine and iodine atoms can participate in halogen bonding, while the methoxy and isopropyl groups can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and molecular targets .

Comparison with Similar Compounds

Comparison with Similar Halogenated Aromatic Compounds

Structural and Functional Group Variations

The compound’s unique reactivity and applications stem from its substituent arrangement. Below is a comparative analysis with structurally related analogs:

Key Observations:

- Substituent Effects : The target compound’s methoxy group (electron-donating) contrasts with methyl in 2-fluoro-5-iodotoluene, altering electronic properties and reactivity in cross-coupling reactions .

- Halogen Positioning : The 1-fluoro-4-iodo arrangement enables orthogonal reactivity in Suzuki-Miyaura couplings, whereas 1,3-difluoro-5-iodo-2-methoxybenzene offers dual fluorination for diversified functionalization .

Table 1: Physicochemical and Commercial Data

Biological Activity

1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article provides an overview of its synthesis, biological evaluations, and relevant case studies, emphasizing its inhibitory effects on specific biological targets.

Synthesis

The synthesis of this compound typically involves halogenation reactions and the use of various coupling agents. For instance, the compound can be synthesized through direct arylation methods involving gem-difluorostyrenes and aryl iodides under specific conditions, yielding moderate to good results in terms of purity and selectivity .

Inhibitory Effects

This compound has been assessed for its biological activity against various targets, primarily focusing on protein tyrosine phosphatases (PTPs). Research indicates that this compound exhibits inhibitory activity against PTP-MEG2, a target implicated in several human diseases. The compound's IC50 values suggest it has a significant inhibitory effect, with some derivatives showing IC50 values around 0.32 μM .

The mechanism by which this compound exerts its biological effects is linked to its structural properties. The presence of the fluoro and iodo substituents enhances its binding affinity to target proteins, while the isopropyl and methoxy groups contribute to its hydrophobic interactions within the binding site. This structural arrangement is crucial for the compound's selectivity towards PTP-MEG2 over other homologs like SHP2 .

Case Studies

Several studies have explored the biological implications of this compound:

- PTP Inhibition : A study demonstrated that this compound effectively inhibits PTP-MEG2, leading to decreased phosphorylation of downstream signaling molecules such as STAT3 and STAT5 in breast cancer cells. This suggests potential applications in cancer therapeutics .

- Anticancer Activity : The synthesis of a fluorinated analogue of Combretastatin A-4 using this compound showed promising anticancer activity, indicating that modifications of this compound can lead to enhanced therapeutic profiles .

- Cholesteryl Ester Transfer Protein (CETP) Inhibition : The compound has also been evaluated as a CETP inhibitor, with preliminary results indicating its potential role in lipid metabolism regulation .

Table 1: Biological Activity Summary of this compound Derivatives

| Compound | Target | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | PTP-MEG2 | 0.32 | High selectivity |

| Combretastatin A-4 analogue | Anticancer | N/A | Promising results |

| CETP inhibitor derivative | CETP | TBD | Potential lipid regulation |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene in laboratory settings?

- Methodological Answer : Prioritize engineering controls (e.g., closed systems, local exhaust ventilation) and personal protective equipment (PPE). Use NIOSH-approved respirators for vapor protection, nitrile gloves for hand protection, and safety goggles with face shields to prevent ocular exposure. Store in a cool, dry, well-ventilated area away from incompatible substances (e.g., strong oxidizers). Emergency measures for spills include immediate containment with inert absorbents and evacuation of unprotected personnel .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- H/C NMR : Identify substituent patterns (e.g., methoxy protons at ~3.8 ppm, isopropyl splitting).

- Mass Spectrometry (MS) : Verify molecular ion peaks (expected m/z for CHFIO ≈ 308 g/mol) and fragmentation patterns.

- X-ray Crystallography : Resolve steric effects from the isopropyl group and iodine’s heavy atom effect .

Q. What solvents are compatible with this compound for reaction design?

- Methodological Answer : Use non-polar solvents (e.g., dichloromethane, toluene) for halogen-bonding interactions involving iodine. Polar aprotic solvents (e.g., DMF, DMSO) may stabilize intermediates in nucleophilic substitutions. Avoid protic solvents (e.g., water, alcohols) if the methoxy or iodo groups risk hydrolysis .

Advanced Research Questions

Q. How does the steric bulk of the isopropyl group influence regioselectivity in electrophilic substitution reactions?

- Methodological Answer : The isopropyl group at position 2 creates steric hindrance, directing electrophiles to the less hindered position 6 (para to iodine). Computational modeling (e.g., DFT calculations) can quantify steric maps, while experimental validation involves comparing reaction yields for bromination or nitration at varying temperatures .

Q. What contradictions arise in interpreting F NMR data for fluorinated analogs of this compound?

- Methodological Answer : Electron-withdrawing groups (e.g., iodine) deshield the fluorine atom, causing upfield shifts. However, solvent effects and hydrogen bonding with the methoxy group may reverse this trend. Calibrate against reference compounds (e.g., 1-fluoro-4-iodobenzene) and use deuterated solvents to minimize noise .

Q. How can researchers mitigate iodine loss during cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : Optimize catalyst systems:

- Ligand Choice : Bulky ligands (e.g., SPhos) prevent iodide dissociation.

- Additives : Silver oxide (AgO) traps iodide ions, shifting equilibrium toward product formation.

- Temperature : Lower temperatures (≤80°C) reduce oxidative degradation of iodine substituents .

Q. What strategies validate the environmental stability of this compound under accelerated degradation conditions?

- Methodological Answer : Conduct stress testing:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.